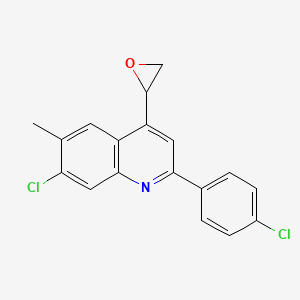![molecular formula C16H22N2 B12625898 9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene CAS No. 918896-21-6](/img/structure/B12625898.png)
9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene is a heterocyclic compound characterized by a spiro-fused ring system. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene typically involves the reaction of benzylamine with a suitable spiro-fused precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction could produce a fully saturated spiro compound .
Scientific Research Applications
9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Studied for its potential use in treating diseases such as dengue fever.
Mechanism of Action
The mechanism of action of 9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as NS5-methyltransferase in dengue virus, by binding to the active site and preventing substrate access . This interaction disrupts the viral replication process, thereby exhibiting antiviral activity .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: A structurally related compound with similar biological activities.
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: Another derivative with potential antiviral properties.
Uniqueness
9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
CAS No. |
918896-21-6 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
9-benzyl-1,9-diazaspiro[5.5]undec-3-ene |
InChI |
InChI=1S/C16H22N2/c1-2-6-15(7-3-1)14-18-12-9-16(10-13-18)8-4-5-11-17-16/h1-7,17H,8-14H2 |
InChI Key |
MCBHKVSYQPCEID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC=CCN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


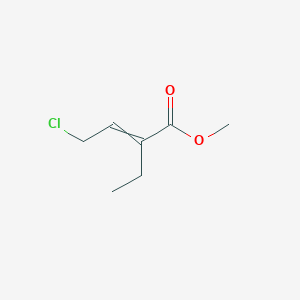
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine](/img/structure/B12625832.png)
![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)

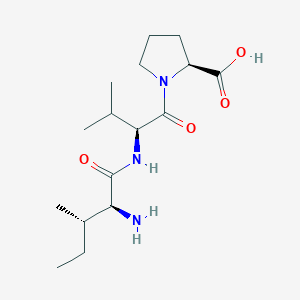
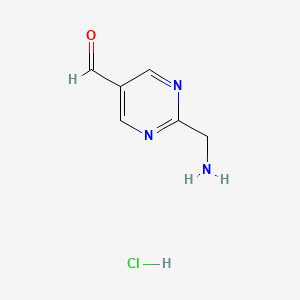
![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)

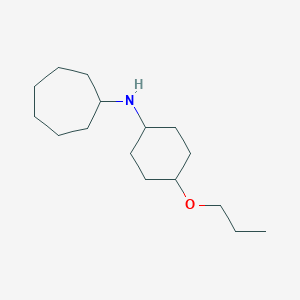

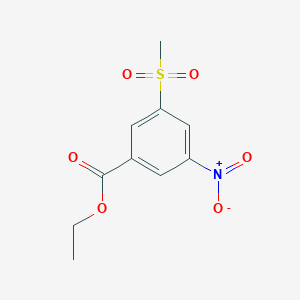
![methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate](/img/structure/B12625890.png)
